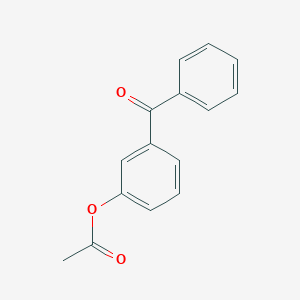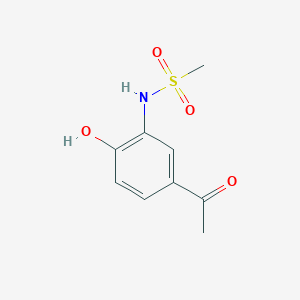
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide
Overview
Description
2,4’-Dibromoacetophenone: is an organic compound with the molecular formula C8H6Br2O . It is a derivative of acetophenone where two bromine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use in organic synthesis, particularly in the preparation of various derivatives and as a reagent in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The most common method for synthesizing 2,4’-Dibromoacetophenone involves the bromination of acetophenone. This process typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Alternative Methods: Another method involves the bromination of 4’-Bromoacetophenone using bromine in acetic acid.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: 2,4’-Dibromoacetophenone undergoes condensation reactions with aldehydes in the presence of stannous chloride (SnCl2) or samarium iodide (SmI3) to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids, where it acts as a reagent to form esters.
Common Reagents and Conditions:
Condensation Reactions: Reagents such as aldehydes, stannous chloride (SnCl2), and samarium iodide (SmI3) are commonly used.
Esterification: Carboxylic acids and alcohols are used along with 2,4’-Dibromoacetophenone under acidic conditions to form esters.
Major Products:
α,β-Unsaturated Ketones: Formed from condensation reactions with aldehydes.
Esters: Formed from esterification reactions with carboxylic acids.
Scientific Research Applications
Chemistry:
Reagent in Analytical Chemistry: 2,4’-Dibromoacetophenone is used as a reagent for the analysis of fatty acids by high-performance liquid chromatography (HPLC) as 4-bromophenacyl esters.
Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Protecting Group: It serves as a protecting group for phenols and carboxylic acids in synthetic biology and medicinal chemistry.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
Mechanism: 2,4’-Dibromoacetophenone acts as a reactive alkylating agent. It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles. This reactivity makes it useful in various synthetic applications .
Molecular Targets and Pathways:
Glycogen Synthase Kinase-3β (GSK-3β): It acts as a non-ATP competitive inhibitor of GSK-3β, a key enzyme involved in various cellular processes.
Comparison with Similar Compounds
4’-Bromoacetophenone: Similar structure but with only one bromine atom at the 4 position.
2,3’-Dibromoacetophenone: Another dibromo derivative with bromine atoms at the 2 and 3 positions.
Uniqueness: 2,4’-Dibromoacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEWSLVKOAXJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597817 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-18-3 | |
| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
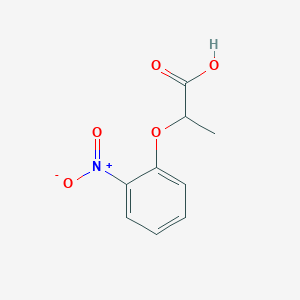
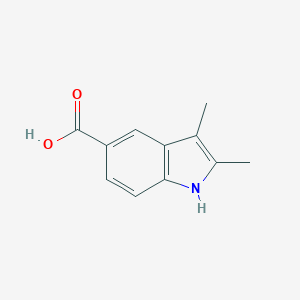
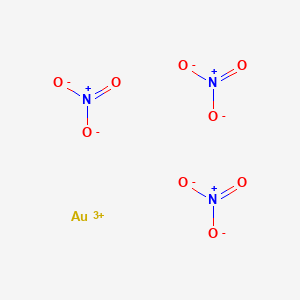
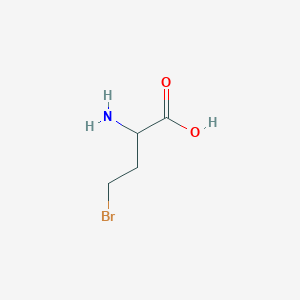
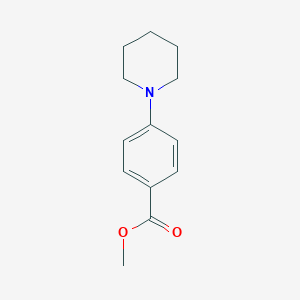

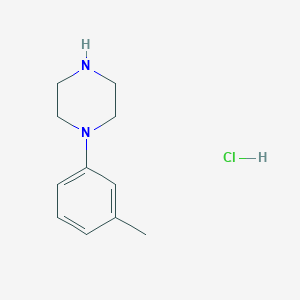
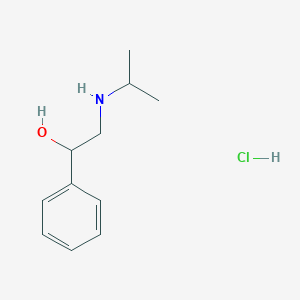
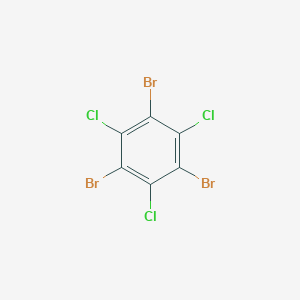

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)


